4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, also known as a coumarin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzofuran moiety and an allylic ether group, which may contribute to its pharmacological properties. The molecular formula for this compound is , with a molecular weight of approximately 362.38 g/mol.
The compound can be synthesized through various methods, primarily involving the condensation of substituted benzofurans and coumarins. It has been studied for its potential applications in pharmacology, particularly in inhibiting certain enzymes and as a scaffold for drug development.
This compound is classified under the category of coumarins, which are known for their aromatic properties and are commonly found in plants. Coumarins exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The synthesis of 4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Technical details of the synthesis include monitoring the reaction progress via thin-layer chromatography and characterizing the final product using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of 4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be represented as follows:
The structural data includes:
CC(=C)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
The compound can participate in various chemical reactions typical of coumarin derivatives:
Technical details regarding these reactions often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields .
The mech
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3